molecular formula C10H10O5 B100739 Methyl 3-methoxycarbonyloxybenzoate CAS No. 17161-32-9

Methyl 3-methoxycarbonyloxybenzoate

Cat. No. B100739
CAS RN: 17161-32-9
M. Wt: 210.18 g/mol
InChI Key: GWXXUUWQSFJIDZ-UHFFFAOYSA-N
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Description

Methyl 3-methoxycarbonyloxybenzoate is a chemical compound that belongs to the class of benzoates. It is commonly used as a starting material in organic synthesis. The compound is also used in scientific research as it has several potential applications in the field of biochemistry and physiology.

Mechanism Of Action

The mechanism of action of Methyl 3-methoxycarbonyloxybenzoate is not well understood. However, it is believed that the compound may act as a substrate for certain enzymes, which can lead to the production of biologically active compounds. Additionally, Methyl 3-methoxycarbonyloxybenzoate may have direct effects on cellular processes, such as gene expression and protein synthesis.

Biochemical And Physiological Effects

The biochemical and physiological effects of Methyl 3-methoxycarbonyloxybenzoate are not well studied. However, it is believed that the compound may have potential applications in the treatment of certain diseases, such as cancer and inflammation. Additionally, Methyl 3-methoxycarbonyloxybenzoate may have antioxidant properties, which can protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Methyl 3-methoxycarbonyloxybenzoate in lab experiments is its high purity and stability. The compound is easy to synthesize and can be obtained in large quantities. Additionally, Methyl 3-methoxycarbonyloxybenzoate is a versatile compound that can be used in a variety of chemical reactions.
However, there are also some limitations to using Methyl 3-methoxycarbonyloxybenzoate in lab experiments. The compound may be toxic to certain cell types, which can limit its use in certain assays. Additionally, the mechanism of action of Methyl 3-methoxycarbonyloxybenzoate is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on Methyl 3-methoxycarbonyloxybenzoate. One potential area of study is the compound's potential applications in the treatment of cancer and inflammation. Additionally, Methyl 3-methoxycarbonyloxybenzoate may have applications in the development of new drugs and therapeutic agents. Further research is needed to fully understand the mechanism of action of Methyl 3-methoxycarbonyloxybenzoate and its potential applications in scientific research.

Synthesis Methods

The synthesis of Methyl 3-methoxycarbonyloxybenzoate can be achieved by reacting 3-hydroxybenzoic acid with methanol and dimethyl carbonate in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The reaction mechanism involves the formation of an intermediate ester, which is then converted to the final product.

Scientific Research Applications

Methyl 3-methoxycarbonyloxybenzoate has several potential applications in scientific research. It is commonly used as a starting material in the synthesis of other organic compounds. The compound can also be used as a reagent in chemical reactions, such as esterification and transesterification. Additionally, Methyl 3-methoxycarbonyloxybenzoate can be used as a substrate in enzymatic assays to study the activity of certain enzymes.

properties

CAS RN

17161-32-9

Product Name

Methyl 3-methoxycarbonyloxybenzoate

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

methyl 3-methoxycarbonyloxybenzoate

InChI

InChI=1S/C10H10O5/c1-13-9(11)7-4-3-5-8(6-7)15-10(12)14-2/h3-6H,1-2H3

InChI Key

GWXXUUWQSFJIDZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC=C1)OC(=O)OC

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC(=O)OC

synonyms

Carbonic acid methyl[m-(methoxycarbonyl)phenyl] ester

Origin of Product

United States

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